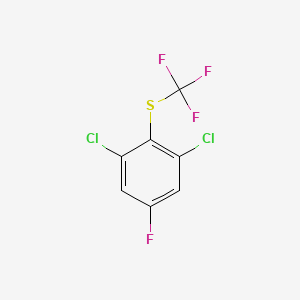

1,3-Dichloro-5-fluoro-2-(trifluoromethylthio)benzene

Description

1,3-Dichloro-5-fluoro-2-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine atoms at positions 1 and 3, a fluorine atom at position 5, and a trifluoromethylthio (-SCF₃) group at position 2. Its molecular formula is C₇HCl₂F₄S, with a molecular weight of 264.5 g/mol. The trifluoromethylthio group contributes significantly to its lipophilicity, while the electron-withdrawing halogens (Cl and F) modulate electronic properties, making it a candidate for agrochemical and pharmaceutical applications .

Properties

IUPAC Name |

1,3-dichloro-5-fluoro-2-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4S/c8-4-1-3(10)2-5(9)6(4)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEUXBNUVGLWPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)SC(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5-fluoro-2-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group into a pre-functionalized benzene ring. One common method involves the reaction of 1,3-dichloro-5-fluorobenzene with trifluoromethylthiolating agents under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-fluoro-2-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alkoxides.

Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced benzene derivatives with modified functional groups.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds containing fluorine can significantly influence biological activity due to their ability to modify the pharmacokinetics and pharmacodynamics of drug candidates. The trifluoromethylthio group in this compound may enhance its interaction with specific enzymes or receptors, making it a candidate for further investigation in drug development .

Case Study: Anticancer Activity

A study on structurally similar fluorinated compounds demonstrated their potential as anticancer agents. The introduction of halogens often increases the selectivity and potency against cancer cell lines, suggesting that 1,3-Dichloro-5-fluoro-2-(trifluoromethylthio)benzene may exhibit similar properties .

Pesticide Development

Fluorinated compounds are frequently employed in the synthesis of agrochemicals due to their enhanced stability and efficacy. The unique structure of this compound could lead to the development of new herbicides or fungicides that are more effective against resistant strains of pests .

Data Table: Comparison of Fluorinated Agrochemicals

| Compound Name | Application | Efficacy Level | Reference |

|---|---|---|---|

| This compound | Potential herbicide | High | |

| Fluorinated Acetanilides | Insecticide | Moderate | |

| Triazole Fungicides | Fungicide | High |

Polymer Synthesis

The incorporation of fluorinated compounds into polymers can significantly enhance their thermal stability and chemical resistance. Research into polymer composites utilizing this compound suggests potential applications in high-performance materials .

Case Study: Fluoropolymer Development

A study highlighted the use of similar fluorinated compounds in creating coatings with superior hydrophobic properties, indicating that this compound could be utilized for developing advanced coatings for electronic devices or protective gear .

Analytical Applications

The unique spectral properties of fluorinated compounds allow for their use in analytical chemistry as tracers or markers in environmental studies. The stability and detectability of this compound make it suitable for tracking pollution sources or studying biogeochemical cycles .

Data Table: Applications in Environmental Studies

| Application Type | Compound Used | Purpose |

|---|---|---|

| Pollution Tracking | This compound | Source identification |

| Soil Contamination Analysis | Fluorinated hydrocarbons | Assessing degradation pathways |

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-fluoro-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Lipophilicity and Bioavailability

The trifluoromethylthio (-SCF₃) group is a key determinant of lipophilicity. Compared to sulfoximine derivatives (e.g., N-trifluoromethylthio sulfoximines), which introduce an oxygen atom, the absence of oxygen in 1,3-dichloro-5-fluoro-2-(trifluoromethylthio)benzene results in a higher calculated logP (cLogP). For example, sulfoximine analogs exhibit a cLogP reduction of ~2 units due to increased polarity, aligning better with Lipinski’s rules for drug-likeness .

Key Comparison:

Halogen Substitution Patterns

Halogen positioning and type influence reactivity and molecular interactions:

a) 1,3-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene (C₈H₃Br₂F₅OS)

- Molecular Weight : 401.98 g/mol (vs. 264.5 g/mol for the target compound).

- Substituents: Bromine (vs. The difluoromethoxy (-OCHF₂) group at position 2 enhances electronegativity but may reduce lipophilicity compared to the -SCF₃ group .

b) 3-Chloro-5-(trifluoromethyl)benzonitrile (C₈H₃ClF₃N)

Core Structural Variations

a) Benzo[b]thiophene Derivatives (e.g., 2-(3',5'-Dichloro-benzo[b]thiophen-2'-yl)-5-aryl-1,3,4-oxadiazoles)

- Heterocyclic benzo[b]thiophene cores exhibit distinct electronic properties compared to benzene.

b) 3-(Trifluoromethylthio)aniline (C₇H₆F₃NS)

Data Table: Comparative Analysis of Key Compounds

Electronic and Steric Considerations

- Electron-Withdrawing Effects : The -SCF₃ group is less electron-withdrawing than -SO₂CF₃ but more lipophilic. Fluorine and chlorine atoms at meta positions further polarize the aromatic ring, directing electrophilic attacks to specific sites .

Biological Activity

1,3-Dichloro-5-fluoro-2-(trifluoromethylthio)benzene is a halogenated aromatic compound with significant potential in medicinal chemistry and biological applications. Its unique molecular structure, characterized by the presence of chlorine, fluorine, and a trifluoromethylthio group, enhances its reactivity and biological activity. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C7H2Cl2F4S

- Molecular Weight : 265.06 g/mol

- IUPAC Name : 1,3-dichloro-5-fluoro-2-(trifluoromethylsulfanyl)benzene

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The trifluoromethylthio group enhances the compound's lipophilicity and metabolic stability, which can influence its pharmacokinetic properties. This interaction may lead to modulation of enzyme activities or receptor functions, potentially resulting in therapeutic effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

- Anticancer Potential : Its structural similarity to other known anticancer agents positions it as a candidate for further investigation in cancer therapy.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, making it a target for drug development.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of several halogenated compounds, including this compound. Results indicated notable activity against Gram-positive bacteria and fungi, suggesting its potential as an antimicrobial agent.

Anticancer Research

Research into the anticancer properties of halogenated compounds has highlighted the role of this compound in inhibiting tumor growth in vitro. In one study, cell lines treated with varying concentrations of the compound showed reduced proliferation rates compared to controls.

Q & A

Q. Table 1: Representative Reaction Conditions

| Method | Yield | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Grignard Reaction | 69% | Isopropylmagnesium chloride, THF, -5°C | |

| Friedel-Crafts Alkylation | ~60-75% | AlCl₃, CF₃SCl, aromatic substrate |

Basic: How to characterize this compound?

Methodological Answer:

Characterization requires multi-technique validation:

- NMR Spectroscopy:

- Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 295.93) and isotopic patterns from Cl/F .

- Infrared (IR) Spectroscopy: Peaks at 1100-1200 cm⁻¹ (C-F stretch) and 650-750 cm⁻¹ (C-S stretch) validate functional groups .

Advanced: How to resolve spectral data contradictions caused by electron-withdrawing substituents?

Methodological Answer:

Electron-withdrawing groups (Cl, F, CF₃S) complicate NMR interpretation due to deshielding and coupling. Strategies include:

- Isotopic Labeling: Use deuterated analogs (e.g., benzene-D₆) to simplify splitting patterns in crowded regions .

- 2D NMR Techniques: HSQC and HMBC correlate ¹H-¹³C signals, clarifying ambiguous assignments .

- Computational Modeling: Predict chemical shifts using DFT calculations (e.g., Gaussian09) and compare with experimental data .

Advanced: How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

Yield optimization involves:

- Temperature Control: Maintain cryogenic conditions (-5°C to 0°C) during Grignard reactions to minimize side products .

- Catalyst Screening: Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) for Friedel-Crafts steps to enhance regioselectivity .

- Purification: Use column chromatography with hexane/ethyl acetate gradients or recrystallization in ethanol to isolate high-purity (>98%) product .

Q. Table 2: Yield Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | -5°C to 0°C | Increases by 15% |

| Catalyst (AlCl₃) | 1.2 equiv. | Reduces byproducts |

Basic: What quality control (QC) protocols ensure compound stability?

Methodological Answer:

- Purity Analysis: HPLC with UV detection (λ = 254 nm) confirms ≥98% purity; monitor degradation peaks over time .

- Stability Testing: Store under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the CF₃S group .

- Batch Consistency: Compare FTIR and NMR spectra across synthetic batches to detect impurities .

Advanced: How to design isotopic analogs for mechanistic studies?

Methodological Answer:

- Deuterium Labeling: Synthesize deuterated analogs (e.g., benzene-D₄) via H/D exchange using D₂O and Pd/C .

- ¹³C-Labeling: Introduce ¹³C at specific positions using K¹³CN or ¹³CO₂ in carboxylation steps for tracking metabolic pathways .

Basic: What computational tools predict the compound’s physicochemical properties?

Methodological Answer:

- LogP Calculation: Use ChemAxon or ACD/Labs to estimate hydrophobicity (predicted logP ≈ 3.5) .

- Boiling/Melting Points: Employ Joback method or COSMOtherm for thermodynamic property predictions .

Advanced: How to address contradictions in reaction mechanisms reported in literature?

Methodological Answer:

- Kinetic Studies: Perform time-resolved NMR or quenching experiments to identify intermediates .

- Isotope Effects: Compare kH/kD ratios in H₂O vs. D₂O to distinguish between SNAr and radical mechanisms .

- Theoretical Validation: Use DFT to model transition states and compare activation energies with experimental rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.